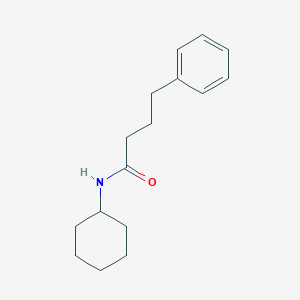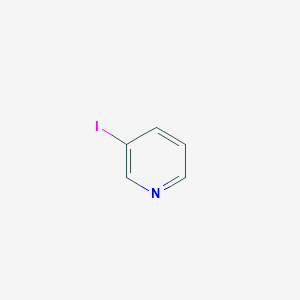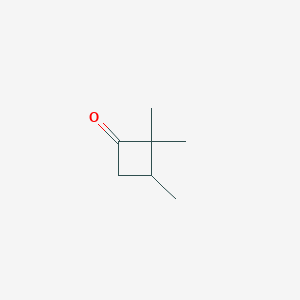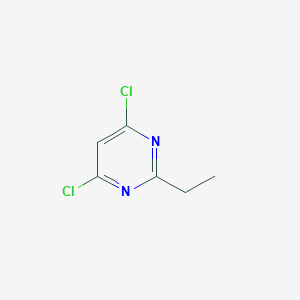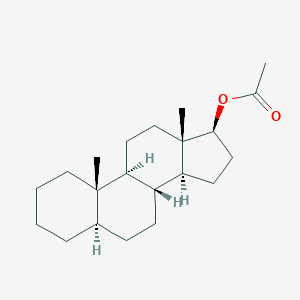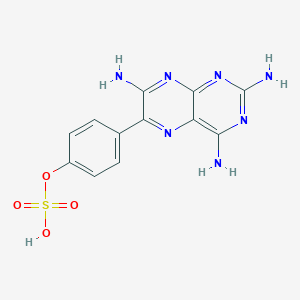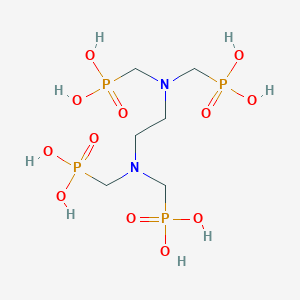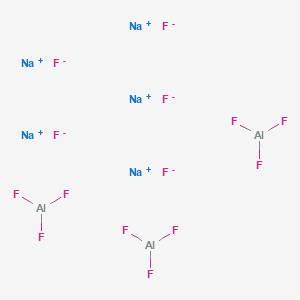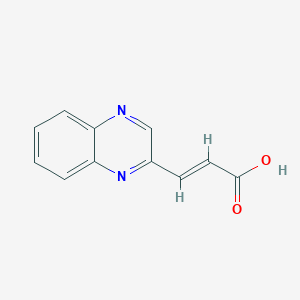
3-Quinoxalin-2-yl-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinoxalin-2-yl-acrylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoxaline derivatives have been shown to impact numerous biochemical pathways, indicating the potential for broad biological activity . Further investigation is necessary to determine the specific pathways influenced by this compound.
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of physicochemical and biological activities , suggesting that this compound may have diverse molecular and cellular effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalin-2-yl-acrylic acid typically involves the condensation of 2-quinoxalinecarboxylic acid with appropriate reagents under specific conditions. One common method includes the reaction of 2-quinoxalinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the use of titanium silicate-1 as a catalyst for the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of recyclable catalysts and solvent-free reaction conditions are preferred to ensure sustainability and cost-effectiveness. For instance, the use of microwave irradiation and ionic liquids has been explored to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinoxalin-2-yl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Quinoxalin-2-yl-acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Quinoxalinecarboxylic acid: Similar in structure but lacks the acrylic acid moiety.
Quinoxaline-2,3-dione: Another quinoxaline derivative with different functional groups.
Quinoxaline-2-carboxamide: Contains a carboxamide group instead of an acrylic acid group.
Uniqueness
3-Quinoxalin-2-yl-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional synthetic modifications and enhances the compound’s potential as a versatile building block in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
(E)-3-quinoxalin-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNZVVWLYVQBPQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1593-24-4 |
Source


|
| Record name | 2-Quinoxalineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
